4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H6Br2F3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the bromination of 2-methyl-3-(trifluoromethyl)aniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents like dichloromethane, toluene
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted anilines.
Scientific Research Applications
4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of bromine and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making it a compound of interest in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 4-Methyl-3-(trifluoromethyl)aniline
Uniqueness
4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which can significantly affect its chemical properties and reactivity. The combination of bromine, methyl, and trifluoromethyl groups provides a distinct profile that can be leveraged in various chemical reactions and applications .
Properties
Molecular Formula |
C8H6Br2F3N |
---|---|
Molecular Weight |
332.94 g/mol |
IUPAC Name |
4,6-dibromo-2-methyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H6Br2F3N/c1-3-6(8(11,12)13)4(9)2-5(10)7(3)14/h2H,14H2,1H3 |
InChI Key |
KGBYYLIQTWKZBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1N)Br)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.